molecular formula C7H6ClN3O B12461657 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12461657
M. Wt: 183.59 g/mol
InChI Key: GKZKZJJXMXIPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The specific structure of this compound includes a chlorine atom at the 3rd position and a methoxy group at the 7th position of the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation at the 7th position using methanol in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: Medicinal chemists explore this compound for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its derivatives have shown promise in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Biological Activity

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.59 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that it may target specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : There is evidence that this compound can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2, which are critical in inflammatory responses.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to cancer and inflammatory pathways.
  • Signal Transduction Interference : By interfering with signal transduction pathways, it may alter cellular responses leading to reduced proliferation and increased apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant antiproliferative activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis via BAX/Bcl-2 modulation
HCT116 (Colon)18.5Inhibition of EGFR signaling

Anti-inflammatory Activity

In another study, the compound was tested for its anti-inflammatory properties:

Experimental ConditionResult
COX-2 ExpressionDecreased by 70% at 10 µM
iNOS ExpressionDecreased by 65% at 10 µM

These results suggest that this compound effectively reduces inflammation markers in vitro.

Case Study 1: Cancer Treatment

In a preclinical model using xenografts of A549 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues.

Case Study 2: Inflammatory Disease Model

In a murine model of induced colitis, administration of the compound significantly alleviated symptoms and reduced inflammatory markers compared to untreated controls. This suggests potential therapeutic applications for inflammatory bowel diseases.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-7-methoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)

InChI Key

GKZKZJJXMXIPGI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(NN=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.